N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group attached to a pyrazole ring, substituted with a 5-chloro-2-methylphenyl group and an ethyl group.
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-ethyl-5-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the 5-chloro-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: This compound has a similar structure but includes a nitro group, which can alter its chemical and biological properties.
(3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound has a different core structure but shares the 5-chloro-2-methylphenyl group, leading to some similarities in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17-10(3)13(8-15-17)20(18,19)16-12-7-11(14)6-5-9(12)2/h5-8,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJNBFRLWIQSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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